![molecular formula C24H23N5O7S B609715 O-Demethyl apixaban sulfate CAS No. 1118765-14-2](/img/structure/B609715.png)
O-Demethyl apixaban sulfate
描述
O-Demethyl apixaban sulfate is a metabolite of apixaban, a potent and highly selective inhibitor of factor Xa. Apixaban is used for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic processes involving demethylation and subsequent sulfation of apixaban. This compound is a major circulating metabolite in humans but is found at lower concentrations in animals .
准备方法
The preparation of O-Demethyl apixaban sulfate involves two main steps: demethylation and sulfation.
Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban
Sulfation: The O-demethyl apixaban is then conjugated by sulfotransferases, specifically SULT1A1 and SULT1A2, to form this compound The reaction conditions typically involve the use of potassium phosphate buffer, magnesium chloride, and 3’-phosphoadenosine 5’-phosphosulfate as a sulfate donor.
化学反应分析
O-Demethyl apixaban sulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The sulfate group can be substituted under certain conditions, leading to the formation of various derivatives
Common reagents used in these reactions include cytochrome P450 enzymes for demethylation and sulfotransferases for sulfation . The major product formed from these reactions is this compound itself .
科学研究应用
Pharmacokinetics and Metabolism
O-Demethyl apixaban sulfate is formed through metabolic pathways involving O-demethylation and sulfation. The sulfation process is primarily catalyzed by sulfotransferase enzymes, particularly SULT1A1 and SULT1A2, which exhibit high catalytic activity for this reaction in human liver samples. Studies indicate that this compound circulates at lower concentrations compared to its parent compound in animal models but is a major circulating metabolite in humans, accounting for approximately 40% of the drug's radioactivity at 48 hours post-dose .
Table 1: Metabolic Pathways of Apixaban
Metabolic Pathway | Enzyme Involved | Outcome |
---|---|---|
O-Demethylation | Cytochrome P450 enzymes | Formation of O-demethyl apixaban |
Sulfation | SULT1A1, SULT1A2 | Formation of this compound |
Hydroxylation | Various hydroxylating enzymes | Additional metabolites |
Anticoagulation Therapy
This compound contributes to the overall pharmacological profile of apixaban. Clinical studies have demonstrated that apixaban is associated with a lower risk of major bleeding compared to traditional vitamin K antagonists and other direct oral anticoagulants. The presence of this compound may enhance the therapeutic efficacy and safety profile of apixaban, particularly in patients with atrial fibrillation and venous thromboembolism .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of apixaban in various patient populations. For instance:
- The ARISTOTLE trial compared apixaban to warfarin in patients with atrial fibrillation, demonstrating superior efficacy in reducing stroke and systemic embolism with fewer bleeding events .
- The AVERROES trial assessed apixaban's effectiveness in patients unsuitable for warfarin therapy, highlighting its role as a safe alternative with significant benefits .
In these studies, the pharmacokinetic properties of this compound were indirectly assessed through the analysis of overall drug exposure and safety outcomes.
Safety Profile
The safety profile of this compound is closely linked to that of its parent compound. In clinical evaluations, both apixaban and its metabolites have shown a favorable safety profile, with minimal adverse effects reported during trials. Notably, the use of activated charcoal has been studied as an intervention in cases of overdose or adverse reactions to apixaban, indicating the importance of understanding the metabolic pathways involving this compound .
作用机制
O-Demethyl apixaban sulfate exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade . This inhibition prevents the formation of a thrombus, thereby reducing the risk of thromboembolic events . The sulfation of O-demethyl apixaban to form this compound is primarily catalyzed by the sulfotransferase SULT1A1 .
相似化合物的比较
O-Demethyl apixaban sulfate can be compared with other metabolites of apixaban, such as 3-hydroxy apixaban and hydroxylated O-demethyl apixaban . These compounds share similar metabolic pathways but differ in their chemical structures and biological activities . This compound is unique due to its sulfation, which significantly affects its solubility and pharmacokinetic properties .
Similar compounds include:
- 3-Hydroxy apixaban
- Hydroxylated O-demethyl apixaban
- Other sulfated metabolites of apixaban
These compounds are studied to understand the comprehensive metabolic profile of apixaban and its implications for therapeutic use .
生物活性
O-Demethyl apixaban sulfate is a significant metabolite of apixaban, a potent anticoagulant used for the prevention and treatment of thrombotic diseases. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety, and therapeutic potential.
Overview of Apixaban and Its Metabolite
Apixaban is a selective inhibitor of factor Xa, which plays a critical role in the coagulation cascade. It is primarily used to prevent strokes in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis (DVT) and pulmonary embolism (PE) . this compound is formed through the metabolic processes involving cytochrome P450 enzymes and subsequent sulfation by sulfotransferases (SULTs) .
Metabolism and Formation
The metabolism of apixaban involves:
- O-Demethylation : Catalyzed by cytochrome P450 enzymes, primarily CYP3A4.
- Sulfation : The resulting O-demethyl apixaban undergoes sulfation by SULTs, particularly SULT1A1 and SULT1A2, leading to the formation of this compound .
In humans, this compound circulates at approximately 34% of the total plasma concentration of apixaban, indicating its relevance as a metabolite . In contrast, in animal models such as rats, it constitutes only about 1.8% of the circulating metabolites .
Inhibition of Coagulation Factors
This compound has been evaluated for its inhibitory effects on key coagulation factors:
- Factor Xa Inhibition : Studies have shown that this compound exhibits significant inhibition of factor Xa at concentrations up to 750 μM. The IC50 values indicate that it retains some anticoagulant activity, although less potent than its parent compound, apixaban .
- Thrombin and Trypsin Inhibition : The metabolite also demonstrated inhibitory effects on human thrombin and trypsin at concentrations up to 30 μM. This suggests that while its primary action is on factor Xa, it may also influence other proteolytic enzymes involved in coagulation .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : The compound has been characterized as stable and water-soluble, which may enhance its bioavailability when compared to other metabolites.
- Circulating Concentrations : In human plasma studies, this compound represents a significant proportion of the circulating metabolites alongside the parent drug .
Research Findings and Case Studies
Several studies have examined the biological activity and clinical implications of this compound:
- Metabolite Profiling : A study utilized LC-MS/MS to analyze plasma samples from patients receiving apixaban therapy. Results indicated that while apixaban was the predominant component, this compound was notably present, suggesting its potential role in therapeutic efficacy .
- Enzyme Activity Assays : Assays conducted using liver S9 fractions from various species demonstrated that human liver samples exhibited higher sulfation activity for O-demethyl apixaban compared to other animals. This highlights species differences in drug metabolism which can impact pharmacological outcomes .
属性
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118765-14-2 | |
Record name | O-Demethyl apixaban sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYL APIXABAN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?
A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form this compound. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]
Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of this compound?
A: Yes, significant species differences exist in the formation of this compound. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for this compound formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.
Q3: Besides this compound, what other metabolites of Apixaban are observed in various species?
A: In addition to this compound (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。